
Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a new 1,3,4-oxadiazole and a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring that has a chair conformation .
Molecular Structure Analysis
The thiophene ring mean plane lies almost in the plane of the oxadiazole ring, with a dihedral angle of 4.35 (9). The 2-methoxyphenyl ring is almost normal to the oxadiazole ring, with a dihedral angle of 84.17 (10) .Aplicaciones Científicas De Investigación
- The compound’s structural features make it a potential candidate for modulating serotonin receptors. Specifically, it has been investigated for its binding affinity against the 5-HT1A receptor .
- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) demonstrated high selectivity for the 5-HT1A receptor, with binding constants of 1.2 nM and 21.3 nM, respectively .
- The compound’s 2-methoxyphenylpiperazine moiety has been explored in ligands for the dopamine D3 receptor. Ligands like N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide exhibit attractive properties for PET radioligand development .
Serotonin Receptor Modulation
Dopamine D3 Receptor Ligands
Urapidil Synthesis
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the function of these receptors, potentially influencing numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate are those involving the alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound’s interaction with these receptors can influence the downstream effects of these neurotransmitters, potentially affecting a variety of neurological and psychiatric conditions .
Pharmacokinetics
The pharmacokinetic properties of Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By binding to these receptors, the compound can influence their function and subsequently affect a variety of physiological processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-methoxyphenylpiperazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with thiourea and 7-chloro-1,2,3,4-tetrahydroquinazolin-4-one. The final step involves the esterification of the resulting carboxylic acid with methanol. ", "Starting Materials": [ "2-methoxyphenylpiperazine", "ethyl 2-bromoacetate", "thiourea", "7-chloro-1,2,3,4-tetrahydroquinazolin-4-one", "methanol" ], "Reaction": [ "Step 1: Condensation of 2-methoxyphenylpiperazine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the intermediate ethyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 2: Reaction of the intermediate with thiourea in the presence of a base such as sodium hydroxide to form the intermediate methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 3: Reaction of the intermediate with 7-chloro-1,2,3,4-tetrahydroquinazolin-4-one in the presence of a base such as potassium carbonate to form the final product methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 4: Esterification of the resulting carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the final product 'Methyl 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |
Número CAS |
946252-94-4 |
Fórmula molecular |
C23H24N4O5S |
Peso molecular |
468.53 |
Nombre IUPAC |
methyl 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H24N4O5S/c1-31-19-6-4-3-5-18(19)25-9-11-26(12-10-25)20(28)14-27-21(29)16-8-7-15(22(30)32-2)13-17(16)24-23(27)33/h3-8,13H,9-12,14H2,1-2H3,(H,24,33) |
Clave InChI |
HWCMEAPYCWLDSV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







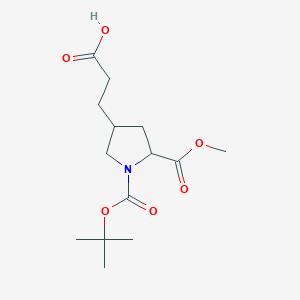
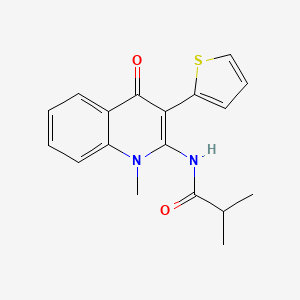

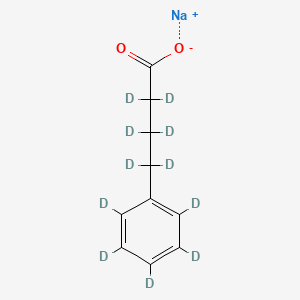
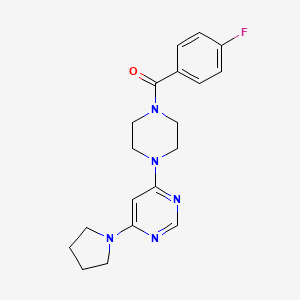
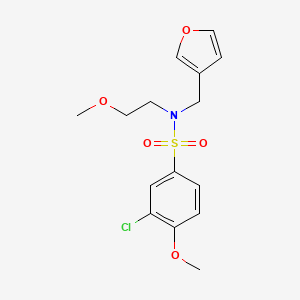
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2608170.png)

![2-Chloro-N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]acetamide](/img/structure/B2608173.png)
![3-[4-amino-3-[(3-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2608174.png)